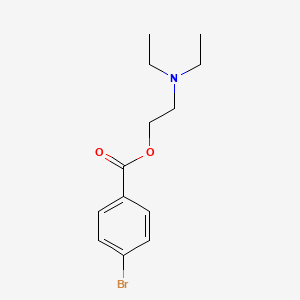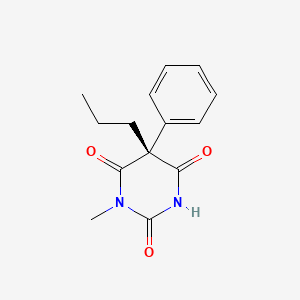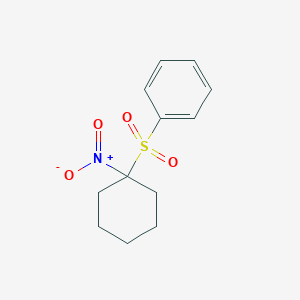
(1-Nitrocyclohexane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitrocyclohexane-1-sulfonyl)benzene is an organic compound that features both a nitro group and a sulfonyl group attached to a cyclohexane ring, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitrocyclohexane-1-sulfonyl)benzene typically involves the condensation of 1-methyl-4-[(nitromethyl)sulfonyl]benzene with pentanedial. This reaction yields 2-(4-methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol as predominantly two diastereomers . The purification process involves chromatography and recrystallization to obtain the desired compound in a pure form.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Nitrocyclohexane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of (1-Aminocyclohexane-1-sulfonyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(1-Nitrocyclohexane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-Nitrocyclohexane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting the compound’s reactivity and interaction with biological molecules. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- (1-Nitrocyclohexyl)sulfonylbenzene
- 2-(4-Methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol
- (1-Aminocyclohexane-1-sulfonyl)benzene
Uniqueness
(1-Nitrocyclohexane-1-sulfonyl)benzene is unique due to the presence of both a nitro group and a sulfonyl group on the cyclohexane ring, which is further bonded to a benzene ring.
Properties
CAS No. |
41774-11-2 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(1-nitrocyclohexyl)sulfonylbenzene |
InChI |
InChI=1S/C12H15NO4S/c14-13(15)12(9-5-2-6-10-12)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
DEFBBMXPZXEDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



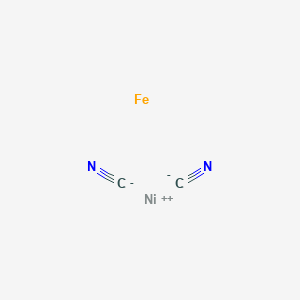
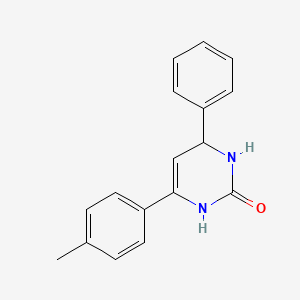
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

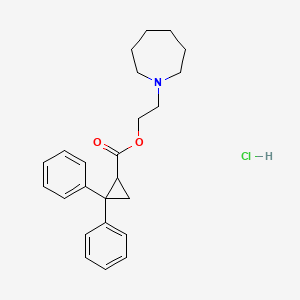
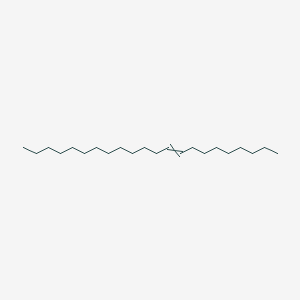

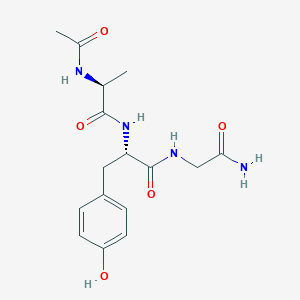
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

